molecular formula C12H11N B8172401 1-Ethyl-5-ethynyl-1H-indole

1-Ethyl-5-ethynyl-1H-indole

Cat. No.: B8172401
M. Wt: 169.22 g/mol
InChI Key: HQHBITDVJJPILG-UHFFFAOYSA-N
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Description

1-Ethyl-5-ethynyl-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-ethynyl-1H-indole can be synthesized through the reaction of indole with ethyl bromide and ethynyl bromide. The reaction typically occurs in an inert solvent, such as dichloromethane, under reflux conditions with a suitable catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-ethynyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-ethynyl-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. It may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .

Comparison with Similar Compounds

  • 1-Ethyl-1H-indole
  • 5-Ethynyl-1H-indole
  • 1-Methyl-5-ethynyl-1H-indole

Comparison: 1-Ethyl-5-ethynyl-1H-indole is unique due to the presence of both ethyl and ethynyl groups on the indole nucleus. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds with only one substituent .

Properties

IUPAC Name

1-ethyl-5-ethynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-3-10-5-6-12-11(9-10)7-8-13(12)4-2/h1,5-9H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHBITDVJJPILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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